[(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine
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Overview
Description
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a methoxybutylamine moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 1-methoxybutan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for (4-Bromophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(4-Bromophenyl)methylamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Researchers use it to study its interactions with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)methylamine: This compound has a similar structure but with a different alkyl chain length.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a bromophenyl group but has a thiazole ring and a chloroacetamide moiety.
Uniqueness
(4-Bromophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxybutylamine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
InChI Key |
QXXVVIIORXSBES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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